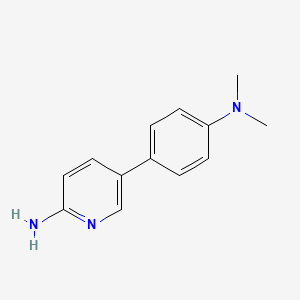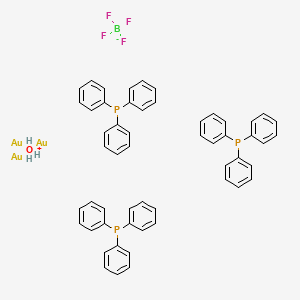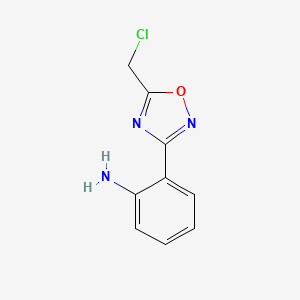
N-tert-Butyloxycarbonyl-L-Tyrosin(Benzyl)-N-Hydroxysuccinimid-Ester
Übersicht
Beschreibung
Boc-Tyr(Bzl)-OSu: , also known as tert-butyloxycarbonyl-O-benzyl-L-tyrosine N-hydroxysuccinimide ester, is a compound commonly used in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is utilized in solid-phase peptide synthesis (SPPS) due to its stability and reactivity. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and a benzyl (Bzl) protecting group on the hydroxyl group of tyrosine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-Tyr(Bzl)-OSu is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptide chains .
Biology: In biological research, Boc-Tyr(Bzl)-OSu is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes for various biological targets .
Medicine: In medicinal chemistry, Boc-Tyr(Bzl)-OSu is utilized in the development of peptide-based drugs and therapeutic agents. It is used to synthesize peptides with specific biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the pharmaceutical and biotechnology industries, Boc-Tyr(Bzl)-OSu is used in the large-scale production of peptides and proteins for therapeutic and diagnostic applications. It is also employed in the synthesis of peptide-based materials for drug delivery systems .
Wirkmechanismus
Target of Action
Boc-Tyr(Bzl)-OSu is a derivative of the amino acid tyrosine . It is primarily used in Boc Solid Phase Peptide Synthesis (SPPS), a method for peptide synthesis . The primary targets of Boc-Tyr(Bzl)-OSu are the amino acid sequences in the peptide chain that are being synthesized .
Mode of Action
Boc-Tyr(Bzl)-OSu interacts with its targets by being incorporated into the growing peptide chain during the synthesis process . The Boc group (tert-butyloxycarbonyl) is a protective group used in organic synthesis . It prevents unwanted side reactions from occurring during the synthesis process .
Biochemical Pathways
The main biochemical pathway affected by Boc-Tyr(Bzl)-OSu is the peptide synthesis pathway . By being incorporated into the peptide chain, it influences the structure and function of the resulting peptide .
Pharmacokinetics
Its solubility and stability under various conditions are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of Boc-Tyr(Bzl)-OSu’s action is the successful synthesis of the desired peptide with the correct sequence of amino acids . The Boc group is removed after the synthesis is complete, leaving the desired peptide product .
Action Environment
The action of Boc-Tyr(Bzl)-OSu is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it is recommended to store Boc-Tyr(Bzl)-OSu below +30°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Tyr(Bzl)-OSu typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The hydroxyl group is then protected using benzyl bromide in the presence of a base like sodium hydroxide. The final step involves the activation of the carboxyl group with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester .
Industrial Production Methods: In industrial settings, the production of Boc-Tyr(Bzl)-OSu follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Tyr(Bzl)-OSu undergoes various chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines to form amide bonds.
Deprotection Reactions: The Boc and Bzl protecting groups can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) and hydrogen fluoride (HF), respectively.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, which react with the N-hydroxysuccinimide ester group under mild conditions to form amide bonds.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, while hydrogen fluoride (HF) is used to remove the Bzl protecting group.
Major Products Formed:
Amide Bonds: The primary product of substitution reactions involving Boc-Tyr(Bzl)-OSu is the formation of amide bonds, which are essential in peptide synthesis.
Free Tyrosine Derivatives: Deprotection reactions yield free tyrosine derivatives, which can be further utilized in peptide synthesis.
Vergleich Mit ähnlichen Verbindungen
Boc-Tyr(Bzl)-OH: This compound is similar to Boc-Tyr(Bzl)-OSu but lacks the N-hydroxysuccinimide ester group.
Uniqueness: Boc-Tyr(Bzl)-OSu is unique due to the presence of the N-hydroxysuccinimide ester group, which enhances its reactivity and makes it highly suitable for peptide bond formation. This feature distinguishes it from other protected tyrosine derivatives and makes it a valuable reagent in peptide synthesis .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)33-24(31)26-20(23(30)34-27-21(28)13-14-22(27)29)15-17-9-11-19(12-10-17)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLFTQJJYUFASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27601-29-2 | |
| Record name | tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027601292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B1604677.png)


![Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B1604682.png)





![2-[3-(Chloromethyl)phenyl]pyrimidine](/img/structure/B1604692.png)


